molecular formula C19H22N2O2S B7531788 1-(2-phenylacetyl)-N-(2-thiophen-3-ylethyl)pyrrolidine-2-carboxamide

1-(2-phenylacetyl)-N-(2-thiophen-3-ylethyl)pyrrolidine-2-carboxamide

Cat. No.: B7531788
M. Wt: 342.5 g/mol
InChI Key: DKUZBCPVTOOBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-phenylacetyl)-N-(2-thiophen-3-ylethyl)pyrrolidine-2-carboxamide, also known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first developed in Russia in the 1980s and is known for its cognitive-enhancing properties. Phenylpiracetam is a synthetic compound that is structurally similar to piracetam, but it has a phenyl group added to its structure, which makes it more potent.

Mechanism of Action

The exact mechanism of action of 1-(2-phenylacetyl)-N-(2-thiophen-3-ylethyl)pyrrolidine-2-carboxamidetam is not fully understood, but it is believed to work by modulating the activity of neurotransmitters in the brain. It has been shown to enhance the release of acetylcholine, dopamine, and noradrenaline, which are all important neurotransmitters involved in cognitive function.
Biochemical and Physiological Effects:
1-(2-phenylacetyl)-N-(2-thiophen-3-ylethyl)pyrrolidine-2-carboxamidetam has been found to have a number of biochemical and physiological effects. It has been shown to increase glucose uptake in the brain, which may contribute to its cognitive-enhancing properties. It has also been found to increase the density of dopamine receptors in the brain, which may be responsible for its stimulant-like effects.

Advantages and Limitations for Lab Experiments

1-(2-phenylacetyl)-N-(2-thiophen-3-ylethyl)pyrrolidine-2-carboxamidetam has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied and has a well-established safety profile. However, one limitation of 1-(2-phenylacetyl)-N-(2-thiophen-3-ylethyl)pyrrolidine-2-carboxamidetam is that it is a controlled substance in some countries and may be difficult to obtain for research purposes.

Future Directions

There are several future directions for research on 1-(2-phenylacetyl)-N-(2-thiophen-3-ylethyl)pyrrolidine-2-carboxamidetam. One area of interest is its potential use in the treatment of neurodegenerative disorders. It may also be useful in the treatment of cognitive impairment associated with aging. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-phenylacetyl)-N-(2-thiophen-3-ylethyl)pyrrolidine-2-carboxamidetam and its effects on neurotransmitter systems in the brain.

Synthesis Methods

1-(2-phenylacetyl)-N-(2-thiophen-3-ylethyl)pyrrolidine-2-carboxamidetam can be synthesized through a multistep process starting from 2-pyrrolidone. The first step involves the protection of the amino group of 2-pyrrolidone with benzyl chloride. The protected intermediate is then reacted with phenylacetyl chloride to form 1-benzyl-2-phenylacetylpyrrolidine. The benzyl group is then removed with hydrogenation to give 1-(2-phenylacetyl)pyrrolidine. The final step involves the reaction of 1-(2-phenylacetyl)pyrrolidine with 2-bromoethyl thiophene-3-carboxylate to form 1-(2-phenylacetyl)-N-(2-thiophen-3-ylethyl)pyrrolidine-2-carboxamidetam.

Scientific Research Applications

1-(2-phenylacetyl)-N-(2-thiophen-3-ylethyl)pyrrolidine-2-carboxamidetam has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and attention in both animals and humans. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

1-(2-phenylacetyl)-N-(2-thiophen-3-ylethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c22-18(13-15-5-2-1-3-6-15)21-11-4-7-17(21)19(23)20-10-8-16-9-12-24-14-16/h1-3,5-6,9,12,14,17H,4,7-8,10-11,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUZBCPVTOOBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)NCCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.